molecular formula C9H5ClF4O2 B1405332 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride CAS No. 1373920-78-5

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride

Cat. No. B1405332
CAS RN: 1373920-78-5
M. Wt: 256.58 g/mol
InChI Key: FKJAOSVOAJPKGX-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the CAS Number: 1373920-78-5 . It has a molecular weight of 256.58 and is typically stored at ambient temperature . It is a liquid in its physical form .


Synthesis Analysis

This compound is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .


Molecular Structure Analysis

The IUPAC name for this compound is 2-fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride . The InChI code is 1S/C9H5ClF4O2/c1-16-4-2-5 (8 (10)15)7 (11)6 (3-4)9 (12,13)14/h2-3H,1H3 .


Chemical Reactions Analysis

This compound is used extensively in scientific research due to its unique properties. It finds application in various domains, including medicinal chemistry and material science.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.58 . It is a liquid in its physical form and is typically stored at ambient temperature .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

This chemical serves as a building block in synthesizing complex pharmaceutical compounds. It is particularly useful in creating novel ketoamide-based cathepsin S inhibitors, which are potent and have significant biological activity .

Medicinal Chemistry

In medicinal chemistry, it is utilized for its trifluoromethyl group, which is a common moiety in FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals .

Organic Synthesis

The compound finds extensive use in organic synthesis processes. It acts as an intermediate in various synthetic pathways, contributing to the formation of diverse organic structures with potential applications in drug development and other areas.

Chemical Research

It is a valuable reagent in chemical research, where it may be used to investigate new chemical reactions or pathways, contributing to the advancement of chemical knowledge.

Each application mentioned leverages the unique properties of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride to explore and expand various scientific fields.

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statement H314 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower) .

properties

IUPAC Name

2-fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O2/c1-16-4-2-5(8(10)15)7(11)6(3-4)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJAOSVOAJPKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401196343
Record name Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride

CAS RN

1373920-78-5
Record name Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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